molecular formula C23H19N2NaO4S B1262060 Darglitazone sodium CAS No. 141683-98-9

Darglitazone sodium

Cat. No.: B1262060
CAS No.: 141683-98-9
M. Wt: 442.5 g/mol
InChI Key: AMCPCELVARAPHJ-UHFFFAOYSA-M
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Description

Darglitazone sodium is a member of the thiazolidinedione class of drugs and acts as an agonist of peroxisome proliferator-activated receptor-γ (PPAR-γ). This compound was initially developed by Pfizer for the treatment of metabolic disorders such as type 2 diabetes mellitus. It has various insulin-sensitizing effects, including improving glycemic and lipidemic control .

Preparation Methods

The synthesis of Darglitazone sodium involves multiple steps. One of the synthetic routes includes the reaction of 5-methyl-2-phenyl-1,3-oxazol-4-yl propanoic acid with 4-(bromomethyl)benzoyl chloride, followed by cyclization with thiazolidine-2,4-dione. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Darglitazone sodium undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .

Scientific Research Applications

Darglitazone sodium has been extensively studied for its scientific research applications, including:

    Chemistry: Used as a reference compound in the study of thiazolidinediones and their chemical properties.

    Biology: Investigated for its effects on cellular processes and gene regulation.

    Medicine: Explored for its potential in treating metabolic disorders, particularly type 2 diabetes mellitus. .

    Industry: Utilized in the development of new therapeutic agents targeting PPAR-γ

Mechanism of Action

Darglitazone sodium exerts its effects by acting as an agonist of PPAR-γ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolismThis results in improved insulin sensitivity, enhanced glucose uptake, and reduced lipid levels .

Comparison with Similar Compounds

Darglitazone sodium is compared with other thiazolidinediones such as pioglitazone and rosiglitazone. While all these compounds act as PPAR-γ agonists, this compound is noted for its higher potency and selectivity. It is approximately 200 times more potent than ciglitazone, another member of the thiazolidinedione class . Similar compounds include:

  • Pioglitazone
  • Rosiglitazone
  • Ciglitazone

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical efficacy .

Properties

IUPAC Name

sodium;5-[[4-[3-(5-methyl-2-phenyl-1,3-oxazol-4-yl)propanoyl]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S.Na/c1-14-18(24-22(29-14)17-5-3-2-4-6-17)11-12-19(26)16-9-7-15(8-10-16)13-20-21(27)25-23(28)30-20;/h2-10,20H,11-13H2,1H3,(H,25,27,28);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCPCELVARAPHJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCC(=O)C3=CC=C(C=C3)CC4C(=O)[N-]C(=O)S4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141683-98-9
Record name Darglitazone sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141683989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DARGLITAZONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1P35HS4XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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